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Abstract
Lesogaberan hydrochloride (AZD3355) is a potent and selective agonist of the γ-

aminobutyric acid type B (GABA-B) receptor that was investigated for the treatment of

gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive

overview of the preclinical pharmacology of lesogaberan, summarizing key in vitro and in vivo

data. The document details the compound's mechanism of action, receptor binding and

functional potency, and its effects in animal models of transient lower esophageal sphincter

relaxations (TLESRs). Furthermore, it consolidates available information on the preclinical

pharmacokinetics and safety profile of lesogaberan. All quantitative data are presented in

structured tables for ease of reference, and key experimental methodologies are described.

Visual diagrams of the GABA-B receptor signaling pathway and a representative experimental

workflow are also provided to facilitate understanding.

Introduction
Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of

stomach contents into the esophagus, leading to symptoms such as heartburn and

regurgitation. A key mechanism underlying GERD is the occurrence of transient lower

esophageal sphincter relaxations (TLESRs), which are brief, spontaneous relaxations of the

lower esophageal sphincter (LES) independent of swallowing. The GABA-B receptor has been

identified as a key regulator of TLESRs. Lesogaberan hydrochloride was developed as a
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peripherally acting GABA-B receptor agonist with the aim of reducing the frequency of TLESRs

and thereby alleviating GERD symptoms, potentially with fewer central nervous system side

effects than other GABA-B agonists like baclofen.[1][2]

Mechanism of Action
Lesogaberan is a selective agonist for the GABA-B receptor.[3][4] The GABA-B receptor is a G-

protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the nervous

system. It functions as a heterodimer composed of two subunits, GABA-B1 and GABA-B2.

Ligand binding to the GABA-B1 subunit induces a conformational change that leads to the

activation of the associated G-protein (Gi/o) on the GABA-B2 subunit. This activation results in

the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate

downstream effector systems. The primary signaling pathways involve the inhibition of adenylyl

cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying

potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. This

cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter

release.
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Caption: GABA-B Receptor Signaling Pathway.
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In Vitro Pharmacology
The in vitro pharmacological properties of lesogaberan have been characterized through

receptor binding and functional assays.

Quantitative Data
Parameter Species/System Value Reference

Binding Affinity

IC50 (GABA

displacement)
Rat brain membranes 2 nM [3]

Ki (vs [3H]GABA) Rat GABAB 5.1 nM [4]

Ki (vs [3H]GABA) Rat GABAA 1.4 µM [4]

Functional Potency

EC50 (Ca2+

mobilization)

CHO cells (human

GABAB1a/2)
8 nM [3]

EC50 (Ca2+

mobilization)

CHO cells (human

GABAB receptors)
8.6 nM [4]

Experimental Protocols
3.2.1. Receptor Binding Assay (GABA Displacement)

Objective: To determine the binding affinity of lesogaberan to the GABA-B receptor.

Methodology: A competitive radioligand binding assay was performed using rat brain

membranes. The assay measured the ability of lesogaberan to displace the binding of a

radiolabeled GABA-B receptor ligand (details of the specific radioligand, such as [3H]GABA,

were not specified in the available documentation). Membranes were incubated with the

radioligand in the presence of increasing concentrations of lesogaberan. Non-specific

binding was determined in the presence of a high concentration of unlabeled GABA.

Following incubation, bound and free radioligand were separated by filtration, and the

radioactivity retained on the filters was quantified by liquid scintillation counting. The
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concentration of lesogaberan that inhibited 50% of the specific binding (IC50) was then

calculated.[3][4]

3.2.2. Functional Assay (Calcium Mobilization)

Objective: To assess the functional potency of lesogaberan as a GABA-B receptor agonist.

Methodology: A cell-based functional assay was conducted using Chinese Hamster Ovary

(CHO) cells stably transfected with human recombinant GABA-B1a and GABA-B2 receptor

subunits. These cells were also engineered to co-express a G-protein that couples receptor

activation to the release of intracellular calcium. Cells were loaded with a calcium-sensitive

fluorescent dye. Upon addition of lesogaberan, activation of the GABA-B receptor initiated a

signaling cascade resulting in an increase in intracellular calcium concentration. This change

in calcium levels was detected as an increase in fluorescence intensity. The concentration of

lesogaberan that produced 50% of the maximal response (EC50) was determined from the

concentration-response curve.[3]

In Vivo Pharmacology
The primary in vivo pharmacological effect of lesogaberan investigated preclinically was its

ability to inhibit TLESRs in a relevant animal model.

Quantitative Data
Species Model Dose Effect Reference

Dog TLESR Model
3 mg/kg

(intragastric)

~50% inhibition

of TLESRs
[3]

Dog
Acid Reflux

Model
7 µmol/kg (oral)

Significant

reduction in the

number of reflux

episodes and

acid exposure

time over 24

hours.

[5]

Experimental Protocols
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4.2.1. TLESR Dog Model

Objective: To evaluate the in vivo efficacy of lesogaberan in reducing the frequency of

TLESRs.

Methodology: While specific details of the TLESR induction and measurement protocol are

not fully available in the public domain, a general workflow can be inferred. The study likely

involved the following steps:

Animal Model: Dogs, a species known to exhibit TLESRs similar to humans, were used.

Instrumentation: Animals were likely instrumented with a manometry catheter to measure

pressures in the esophagus and lower esophageal sphincter, and a pH probe to detect

acid reflux.

TLESR Induction: TLESRs are often induced by gastric distension, for example, through

the infusion of a liquid meal or air into the stomach.

Drug Administration: Lesogaberan was administered directly into the stomach.[3]

Data Collection: Manometric and pH data were recorded for a defined period post-dosing

to quantify the number and characteristics of TLESRs and reflux events.

Analysis: The frequency of TLESRs in the lesogaberan-treated group was compared to a

control group.

Experimental Workflow Diagram
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Caption: Representative Experimental Workflow for the TLESR Dog Model.
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Preclinical Pharmacokinetics
The pharmacokinetic profile of lesogaberan has been evaluated in several preclinical species.

Quantitative Data
Parameter Species Value Reference

Bioavailability

Oral Bioavailability Rat 100% [4]

Oral Bioavailability Dog 88% [4]

Distribution

Plasma Protein

Binding
Rat 1% [4]

Plasma Protein

Binding
Human 1% [4]

General

Systemic Clearance Rat Relatively low [4]

ADME Summary
Absorption: Lesogaberan demonstrates high oral bioavailability in both rats and dogs.[4]

Distribution: Plasma protein binding of lesogaberan is very low in both rats and humans,

suggesting a wide distribution into tissues.[4]

Metabolism: While detailed preclinical metabolism data is limited in the available literature,

human studies indicate that metabolism is the major elimination pathway.[6]

Excretion: In humans, the majority of the administered dose is excreted in the urine as both

the parent compound and metabolites.[6]

Preclinical Safety Pharmacology
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Preclinical safety studies, including long-term bioassays, have been conducted on

lesogaberan.

Key Findings
Long-term Studies: Preclinical studies with durations of up to 12 months and lifetime

bioassays have been performed in rats and mice.[3]

Hepatic Safety: The toxicity profile from these studies showed no evidence of hepatic effects.

[3]

General Observations:

Decreased body weight and food consumption were observed.[3]

A dose-dependent diuretic effect was noted in rats.[3]

Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any

specific risks.[3]

Conclusion
Lesogaberan hydrochloride is a potent and selective GABA-B receptor agonist with a

preclinical profile demonstrating the potential to reduce TLESRs, a key driver of GERD. In vitro

studies confirmed its high affinity and functional activity at the GABA-B receptor. In vivo studies

in dogs demonstrated its efficacy in inhibiting TLESRs and reducing acid reflux. The preclinical

pharmacokinetic profile is characterized by high oral bioavailability and low plasma protein

binding. Safety pharmacology studies indicated a generally favorable profile, with no observed

hepatic toxicity. This comprehensive preclinical data package supported the progression of

lesogaberan into clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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